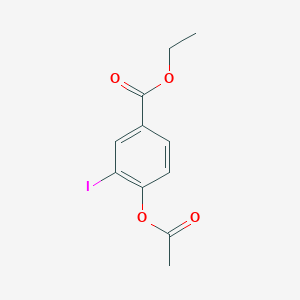

Ethyl 4-acetoxy-3-iodobenzoate

Description

Structure

3D Structure

Properties

CAS No. |

1131614-40-8 |

|---|---|

Molecular Formula |

C11H11IO4 |

Molecular Weight |

334.11 g/mol |

IUPAC Name |

ethyl 4-acetyloxy-3-iodobenzoate |

InChI |

InChI=1S/C11H11IO4/c1-3-15-11(14)8-4-5-10(9(12)6-8)16-7(2)13/h4-6H,3H2,1-2H3 |

InChI Key |

SGENPJBJKKECIT-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC(=O)C)I |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC(=O)C)I |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4 Acetoxy 3 Iodobenzoate and Its Analogues

Strategies for Aromatic Ring Functionalization

The construction of Ethyl 4-acetoxy-3-iodobenzoate necessitates a sequential approach to introduce the desired functional groups at specific positions on the aromatic ring. The order and method of these introductions are critical for achieving high yields and the correct isomer.

Introduction of Iodine Substituents at Specific Aromatic Positions

The iodination of the aromatic ring is a crucial step. One common strategy involves the direct iodination of a substituted benzoic acid derivative. For instance, starting with a 4-hydroxybenzoic acid ester, such as methyl 4-hydroxybenzoate, iodination can be achieved. This reaction is typically carried out by treating the starting material with potassium iodide and an oxidizing agent like sodium hypochlorite (B82951) in a suitable solvent like methanol (B129727) at low temperatures (0-3° C). googleapis.com This method allows for the regioselective introduction of an iodine atom at the 3-position, ortho to the activating hydroxyl group.

Another approach is the electrophilic iodination of a suitably activated aromatic precursor. Reagents like iodine monochloride (ICl), or iodine in the presence of an oxidizing agent, can be used. The directing effects of the existing substituents on the ring play a significant role in determining the position of iodination. For example, a hydroxyl group strongly directs electrophilic substitution to the ortho and para positions. In some cases, laccase-catalyzed iodination using potassium iodide as the iodine source and aerial oxygen as the oxidant has been shown to be an effective and environmentally friendly method for iodinating p-hydroxycarbonyl compounds. rsc.org

The table below summarizes various iodination methods for aromatic compounds.

| Starting Material | Reagent(s) | Product | Reference |

| Methyl 4-hydroxybenzoate | KI, NaOCl, NaOCH3, CH3OH | 4-Acetoxy-3-iodobenzoic acid methyl ester | googleapis.com |

| Methyl 3-fluoro-4-hydroxybenzoate | ICl or NIS | Methyl 3-fluoro-4-iodo-2-hydroxybenzoate | |

| Vanillin | Laccase, KI, O2 | 5-Iodovanillin | rsc.org |

| Substituted benzenes | Anodically generated I(I) | Monoiodinated benzenes | acs.org |

Regioselective Installation of Acetoxy Groups

The acetoxy group is typically introduced through the acetylation of a hydroxyl group. This is often one of the final steps in the synthesis. Starting with an intermediate such as ethyl 4-hydroxy-3-iodobenzoate, acetylation can be performed using acetic anhydride (B1165640). googleapis.com This reaction effectively converts the phenolic hydroxyl group into an acetoxy group. The reaction can be carried out in the presence of a base or under acidic conditions.

In some synthetic routes, the acetylation might be performed on an earlier intermediate. For example, 4-hydroxybenzoic acid can be acetylated prior to other functionalization steps. However, the acetyl group is a weaker activating group compared to the hydroxyl group, which can affect the subsequent iodination step.

Esterification Approaches to Ethyl Benzoates

The ethyl ester group is commonly introduced via Fischer-Speier esterification of the corresponding carboxylic acid. wikipedia.org This involves reacting the benzoic acid derivative with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride. prepchem.com For example, 4-acetoxy-3-iodobenzoic acid can be esterified to yield this compound.

Alternatively, the ester can be formed from the corresponding acid chloride by reaction with ethanol. The acid chloride is prepared by treating the carboxylic acid with a reagent like thionyl chloride.

Precursor Synthesis Pathways

Synthesis of Key Iodobenzoic Acid Derivatives (e.g., 4-iodobenzoic acid)

4-Iodobenzoic acid is a fundamental precursor for many iodinated benzoic acid derivatives. It can be prepared through several methods. One common laboratory-scale synthesis involves the oxidation of p-iodotoluene using a strong oxidizing agent like potassium permanganate. wikipedia.org Another route is the diazotization of p-aminobenzoic acid, followed by a Sandmeyer-type reaction with potassium iodide.

The table below outlines a common synthesis method for 4-iodobenzoic acid.

| Starting Material | Reagent(s) | Product | Reference |

| p-Iodotoluene | KMnO4 | 4-Iodobenzoic acid | wikipedia.org |

| p-Chloromercuribenzoic acid | I2, Ethanol | 4-Iodobenzoic acid | orgsyn.org |

Preparation of Acetylated Intermediates

The preparation of acetylated intermediates often involves the direct acetylation of a hydroxybenzoic acid or its ester. For instance, reacting 4-hydroxybenzoic acid or its esters with acetic anhydride leads to the formation of the corresponding 4-acetoxybenzoic acid derivative. This acetylated compound can then be subjected to further reactions, such as iodination or esterification, to build up the final target molecule. In one documented synthesis, 4-hydroxybenzoic acid methyl ester is first iodinated and then the resulting 4-hydroxy-3-iodobenzoic acid methyl ester is hydrolyzed to the acid, which is subsequently acetylated with acetic anhydride to give 4-acetoxy-3-iodobenzoic acid. googleapis.com

Direct Synthesis and Reaction Optimization Studies

The synthesis of this compound typically involves a multi-step process starting from more common precursors. A logical synthetic route proceeds via the esterification of 4-hydroxybenzoic acid, followed by regioselective iodination and subsequent acetylation. The optimization of each step is crucial for achieving high yields and purity.

Exploration of Reaction Conditions and Parameter Optimization (e.g., solvents, catalysts, temperature)

The direct synthesis of this compound and its precursors, such as 4-acetoxy-3-iodobenzoic acid and ethyl 4-iodobenzoate (B1621894), has been explored under various conditions. The key transformations are electrophilic iodination of a phenol (B47542) or benzoate (B1203000) derivative and esterification/acetylation of the corresponding carboxylic acid/phenol.

Esterification and Acetylation: The formation of the ethyl ester from the corresponding carboxylic acid is often achieved through Fischer esterification. For instance, the synthesis of Ethyl 4-iodobenzoate involves heating 4-iodobenzoic acid in absolute ethanol with a catalytic amount of a strong acid like thionyl chloride or sulfuric acid at reflux for several hours. prepchem.com The acetylation of the hydroxyl group is typically performed using acetic anhydride, often with an acid or base catalyst.

Iodination: The introduction of an iodine atom onto the aromatic ring ortho to the hydroxyl or acetoxy group is a critical step. Electrophilic iodination of activated aromatic rings, such as phenols, can be achieved using various iodinating agents. Common reagents include molecular iodine (I₂) in the presence of an oxidizing agent, or N-Iodosuccinimide (NIS). The choice of solvent, catalyst, and temperature significantly impacts the reaction's regioselectivity and yield. For example, many iodination methods for arenes often necessitate harsh conditions, such as strong acids or high temperatures, which can limit functional group tolerance.

The optimization of these parameters is an active area of research to develop milder and more efficient protocols. The table below summarizes various conditions explored for key reaction steps in the synthesis of this compound and its analogs.

Interactive Table: Optimization of Synthetic Conditions for Key Reactions

| Reaction Step | Substrate | Reagents & Catalyst | Solvent | Temperature | Outcome & Notes |

| Esterification | 4-Iodobenzoic acid | Thionyl chloride (cat.), Ethanol | Ethanol | Reflux | High yield synthesis of Ethyl 4-iodobenzoate. prepchem.com |

| Acetylation | 4-Hydroxybenzoic acid | Acetic anhydride, H₂SO₄ (cat.) | None | 50-60°C | Synthesis of 4-acetoxybenzoic acid, a precursor. |

| Iodination | p-Substituted Phenols | KI, Laccase (catalyst), Aerial O₂ | Aqueous Buffer | Ambient | Enzymatic, selective iodination. |

| Iodination | Phenols | I₂, Copper(II) nitrate (B79036) (cat.), O₂ | Water | Mild | Aerobic oxyiodination with high selectivity for para-iodo phenols. |

| Iodination | Electron-rich arenes | N-Iodosuccinimide, Rh(III) complex (cat.) | Organic | Mild | Atroposelective C-H iodination of analogous biaryl systems. |

Investigation of Stereochemical Control in Analogous Systems

While this compound itself does not possess a traditional chiral center, the field of stereochemistry in analogous substituted benzoates is rich, particularly concerning atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, creating a chiral axis. wikipedia.org This phenomenon is highly relevant in systems containing bulky substituents on an aromatic ring, such as iodine atoms. researchgate.netunits.it

The hindered rotation is often observed around an aryl-aryl bond in biaryl systems, but it can also occur around aryl-carbonyl or aryl-nitrogen bonds in singly substituted aromatic rings. wikipedia.orgresearchgate.netunits.it For iodinated benzoic acid derivatives, the steric bulk of the iodine atom, combined with other substituents, can create a significant energy barrier to rotation around the C-C bond connecting the aromatic ring to the carboxyl group. researchgate.netunits.it This can lead to the existence of stable, non-interconverting enantiomers at room temperature. researchgate.netunits.it

Studies on non-ionic triiodinated benzoic acid derivatives, which are used as medical contrast media, have extensively explored this conformational isomerism. researchgate.netunits.it The presence of multiple bulky iodine atoms and hydrophilic side chains creates sufficiently high rotational barriers to allow for the isolation and study of individual atropisomers. researchgate.netunits.it These studies show that the atropisomeric properties can significantly influence the physicochemical characteristics and biological behavior of the molecules. researchgate.net

Although this compound has only one iodine atom, the principles of atropisomerism from these analogous systems are applicable. The rotational barrier might not be high enough for room-temperature stability, but the concept is crucial for designing more complex, sterically hindered analogs where stereochemical control would be a key consideration. Recent research has even identified stable atropisomerism centered on a carbon-iodine (C-I) bond axis in highly rigid molecular frameworks, highlighting the profound impact of iodine's steric properties on molecular chirality. tohoku.ac.jp

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound and its analogs aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Application of Environmentally Benign Solvents and Solvent-Free Methodologies

A primary focus of green synthetic chemistry is the replacement of volatile and often toxic organic solvents with more environmentally benign alternatives. nsf.gov

Water as a Solvent: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Research has demonstrated successful aerobic oxyiodination of phenols using a copper(II) nitrate catalyst in water, providing a green method for synthesizing iodophenols.

Enzymatic Reactions in Aqueous Media: Biocatalysts, such as laccases, function efficiently in aqueous media under mild pH and temperature conditions. The laccase-catalyzed iodination of p-hydroxyaryl derivatives using potassium iodide (KI) and aerial oxygen as the oxidant is a prime example of a sustainable process conducted in an aqueous solvent system.

Solvent-Free Methodologies: Eliminating the solvent entirely represents a significant step towards greener synthesis. Microwave-assisted organic synthesis is a powerful technique for conducting reactions under solvent-free conditions. researchgate.net For example, the condensation of mandelic acid with aldehydes and ketones has been achieved rapidly and in good yield without any solvent under microwave irradiation, demonstrating a principle that could be applied to steps in the synthesis of the target compound. researchgate.net

Development of Catalytic Systems for Enhanced Atom Economy

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. The development of catalytic systems is paramount to maximizing atom economy.

Enzymatic Catalysis: Laccase-catalyzed iodination offers a significant improvement in atom economy over classical methods. Traditional electrophilic substitution with molecular iodine (I₂) suffers from a maximum atom economy of 50% for the iodine, as one atom is incorporated into the product and the other is lost as iodide (in HI). By using KI as the iodine source and an oxidant like aerial oxygen, laccase-based systems can theoretically achieve a much higher atom economy for the iodine.

I₂/DMSO Catalytic System: The combination of molecular iodine and dimethyl sulfoxide (B87167) (DMSO) has emerged as a green, efficient, and low-cost catalytic system for various bond formations. researchgate.net In these reactions, I₂ acts as the catalyst while DMSO often serves as the oxidant, with mild reaction conditions and a broad tolerance for different functional groups. researchgate.net

Metal-Based Catalysis: Transition metal catalysts, including those based on copper, palladium, and rhodium, are instrumental in developing highly efficient and selective reactions. Copper-catalyzed aerobic oxyiodination of phenols is one such example. units.it In the synthesis of analogous systems, palladium and rhodium catalysts have been used to achieve atroposelective C-H iodination, demonstrating high levels of stereocontrol and efficiency. csic.es These catalytic methods often require only a small amount of the metal complex, minimizing waste compared to stoichiometric reagents.

Chemical Transformations and Reactivity Profiles of Ethyl 4 Acetoxy 3 Iodobenzoate

Transition-Metal Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in Ethyl 4-acetoxy-3-iodobenzoate is the most labile site for transition-metal catalysis, making it an excellent substrate for the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent in this context.

Suzuki-Miyaura Coupling Investigations with Diverse Boronic Acid Partners

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures by reacting an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. While specific studies detailing an extensive range of boronic acid partners for this compound are not prevalent in readily available literature, the general reactivity of aryl iodides in Suzuki couplings is well-established. The reaction is tolerant of a wide variety of functional groups, and the ester and acetoxy moieties in the target molecule are expected to be compatible with typical Suzuki conditions.

The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The electronic and steric properties of the boronic acid partner can influence the reaction efficiency.

Table 1: Representative Suzuki-Miyaura Coupling of an Aryl Iodide with Various Boronic Acids

| Entry | Boronic Acid Partner | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | High |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | High |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | High |

| 4 | N-Boc-pyrrole-2-boronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF/H₂O | Moderate to High |

This table represents typical conditions for Suzuki-Miyaura reactions of aryl iodides and is illustrative of the expected outcomes with this compound.

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions (e.g., Heck, Sonogashira, Negishi)

Beyond the Suzuki-Miyaura coupling, this compound is a suitable substrate for other palladium-catalyzed C-C bond-forming reactions.

Heck Reaction: This reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.org The reaction is typically carried out in the presence of a palladium catalyst and a base. The regioselectivity of the addition to the alkene is influenced by the nature of the alkene substituents.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.org It is co-catalyzed by palladium and copper salts and requires a base, often an amine, which can also serve as the solvent. wikipedia.org

Negishi Coupling: This reaction couples the aryl iodide with an organozinc reagent. wikipedia.org Palladium or nickel catalysts are typically employed. wikipedia.org The Negishi coupling is known for its high functional group tolerance and the high reactivity of the organozinc nucleophiles. Detailed kinetic and mechanistic studies have been performed on the closely related ethyl 4-iodobenzoate (B1621894), providing insight into the reaction progress, including the observation of side products like homo-coupled and dehalogenated species. uni-muenchen.de

Mechanistic Elucidation of Cross-Coupling Pathways

The mechanisms of these palladium-catalyzed cross-coupling reactions share a common catalytic cycle, which generally consists of three key steps:

Transmetalation: In this step, the organic group from the coupling partner (e.g., boronic acid, organozinc, or a copper acetylide) is transferred to the palladium center, displacing the halide. This forms a new diorganopalladium(II) complex, Ar-Pd(II)-R. For the Suzuki reaction, the boronic acid is typically activated by a base to form a more nucleophilic boronate species.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond in the product (Ar-R). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. A key requirement for an SNAr reaction to proceed is the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack. libretexts.org

In the case of this compound, the substituents present on the aromatic ring are not strongly electron-withdrawing. The ethyl carboxylate group is moderately electron-withdrawing, but it is positioned meta to the iodine leaving group, and therefore cannot effectively stabilize the Meisenheimer complex through resonance. The acetoxy group is an electron-donating group by resonance. Consequently, this compound is expected to be highly unreactive towards SNAr reactions under standard conditions. For SNAr to occur on such an unactivated system, extremely harsh reaction conditions or the use of very powerful nucleophiles would likely be necessary, and such reactions are not commonly reported.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. The regiochemical outcome of EAS reactions on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents.

In this compound, we have three substituents to consider:

Acetoxy group (-OAc): This is an ortho, para-directing and activating group due to the ability of the oxygen lone pairs to donate electron density to the ring through resonance.

Iodine atom (-I): Halogens are deactivating yet ortho, para-directing.

Ethyl carboxylate group (-COOEt): This is a deactivating and meta-directing group due to its electron-withdrawing inductive and resonance effects.

The positions on the ring are influenced as follows:

Position 2: Ortho to the acetoxy group and ortho to the iodine. This position is activated by the acetoxy group but also sterically hindered.

Position 5: Ortho to the ester group (deactivated) and meta to the acetoxy and iodo groups.

Position 6: Para to the iodine and meta to the ester and acetoxy groups.

Given the strong activating and directing effect of the acetoxy group, electrophilic attack would be most likely to occur at the positions ortho or para to it. However, the para position is blocked by the ester group. The C-2 position is ortho to the activating acetoxy group, but also ortho to the deactivating iodine and sterically hindered. The C-6 position is meta to the activating acetoxy group. Therefore, predicting the outcome of an EAS reaction on this substrate is complex, and a mixture of products could be expected. For instance, in a nitration reaction, the incoming nitro group would likely be directed to the C-2 position, despite the steric hindrance, due to the powerful activating effect of the adjacent acetoxy group.

Radical Reaction Pathways

Aryl iodides can participate in radical reactions, primarily through the homolytic cleavage of the relatively weak carbon-iodine bond. The phenyl radical can abstract an iodine atom from substituted iodobenzenes. acs.org The decomposition of aroyl peroxides in iodobenzene (B50100) can generate aryl radicals that readily abstract iodine, indicating that this is a rapid process. rsc.org

For this compound, the generation of an aryl radical at the C-3 position can be initiated by radical initiators (e.g., AIBN) or photochemically. Once formed, this radical species can participate in various reactions, such as:

Hydrogen atom abstraction: The aryl radical can abstract a hydrogen atom from a suitable donor, leading to the formation of ethyl 4-acetoxybenzoate.

Addition to multiple bonds: The radical can add to alkenes or alkynes, initiating a chain reaction that can lead to the formation of new carbon-carbon bonds.

Radical cyclization: If a suitable tethered unsaturated group is present in a molecule, an intramolecular cyclization can occur.

The specific pathways and products of radical reactions involving this compound would depend on the reaction conditions and the presence of other reactive species.

Functional Group Interconversions and Derivatization Strategies

The strategic modification of the functional groups on the this compound scaffold is crucial for the synthesis of more complex molecules. The differential reactivity of the ester, acetoxy, and iodo moieties allows for a high degree of control in synthetic sequences.

The ethyl ester group can be selectively hydrolyzed to the corresponding carboxylic acid, 4-acetoxy-3-iodobenzoic acid. This transformation is typically achieved under basic conditions, for example, using an aqueous solution of a metal hydroxide (B78521) like lithium hydroxide or sodium hydroxide, followed by acidic workup. The reaction must be carefully controlled, as harsh basic conditions could also lead to the saponification of the acetoxy group.

Once the carboxylic acid is obtained, it can serve as a precursor for a variety of other ester derivatives through re-esterification. Standard esterification methods, such as Fischer-Speier esterification (reaction with an alcohol in the presence of a strong acid catalyst) or reaction with alkyl halides in the presence of a base, can be employed to introduce different alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule.

Table 1: Representative Esterification of 4-acetoxy-3-iodobenzoic acid

| Alcohol/Reagent | Catalyst/Base | Solvent | Product |

| Methanol (B129727) | Sulfuric Acid (cat.) | Methanol | Mthis compound |

| Benzyl alcohol | DCC/DMAP | Dichloromethane | Benzyl 4-acetoxy-3-iodobenzoate |

| Isopropanol | Sulfuric Acid (cat.) | Toluene | Isopropyl 4-acetoxy-3-iodobenzoate |

The acetoxy group is a protecting group for the phenolic hydroxyl functionality and can be readily removed. Deacetylation of this compound yields Ethyl 4-hydroxy-3-iodobenzoate, a key intermediate for further functionalization, particularly in cross-coupling reactions. This hydrolysis is typically performed under mild basic conditions, for instance, using sodium methoxide (B1231860) in methanol or potassium carbonate in methanol/water, which selectively cleaves the acetyl group without affecting the ethyl ester.

Transacetylation, the transfer of the acetyl group to another nucleophile, is also a possible transformation, although less common. This could be achieved using specific enzymatic or chemical catalysts to transfer the acetyl group from the phenol (B47542) to an acceptor alcohol or amine, though this requires highly specific conditions to prevent simple deacetylation.

Table 2: Deacetylation of this compound

| Reagent(s) | Solvent | Product |

| Potassium Carbonate, Water | Methanol | Ethyl 4-hydroxy-3-iodobenzoate |

| Sodium Methoxide | Methanol | Ethyl 4-hydroxy-3-iodobenzoate |

| Hydrochloric Acid (aq.) | Ethanol/Water | Ethyl 4-hydroxy-3-iodobenzoate |

The carbon-iodine bond is the most reactive site for transition metal-catalyzed cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The high reactivity of aryl iodides compared to bromides or chlorides allows these reactions to proceed under mild conditions. wikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of the aryl iodide with an organoboron compound, typically an arylboronic acid or ester. This method is highly efficient for the formation of biaryl structures. The product, Ethyl 4-acetoxy-3-arylbenzoate, is a common motif in pharmaceuticals and materials science. researchgate.net

Sonogashira Coupling: The Sonogashira reaction couples the aryl iodide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is fundamental for the synthesis of aryl alkynes, which are versatile intermediates for constructing more complex molecular architectures. youtube.combeilstein-journals.orgorganic-chemistry.org

Heck-Mizoroki Reaction: This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the aryl iodide with an alkene. wikipedia.orgorganic-chemistry.org The Heck reaction is a valuable method for the synthesis of substituted styrenes and other vinylarenes. nih.govchemrxiv.orglibretexts.org

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst / Ligand | Base | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Ethyl 4-acetoxy-3-phenylbenzoate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Ethyl 4-acetoxy-3-(phenylethynyl)benzoate |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | Ethyl 4-acetoxy-3-((E)-styryl)benzoate |

Furthermore, the iodine atom can be oxidized to a hypervalent state, typically iodine(III). Treatment of iodoarenes with oxidizing agents like peracetic acid or m-chloroperoxybenzoic acid (mCPBA) in the presence of appropriate ligands can generate stable hypervalent iodine reagents such as (diacetoxyiodo)arenes or [hydroxy(tosyloxy)iodo]arenes. organic-chemistry.orgarkat-usa.org These resulting λ³-iodanes are powerful oxidizing agents and can act as electrophilic group transfer reagents in a variety of metal-free transformations, enhancing the synthetic utility of the original scaffold. beilstein-journals.orgdiva-portal.orgresearchgate.net

C-H Functionalization Methodologies

While reactions at the C-I bond are prevalent, modern synthetic methods also allow for the functionalization of C-H bonds on the aromatic ring. For aryl iodides, palladium/norbornene catalysis, often referred to as the Catellani reaction, enables the difunctionalization of the molecule at both the C-I bond (ipso-functionalization) and an ortho C-H bond. nih.govchemrxiv.orgresearchgate.netchemrxiv.org

In a typical Catellani-type sequence involving a substrate like this compound, a palladium catalyst would first oxidatively add to the C-I bond. A transient mediator, such as norbornene, then facilitates the activation and functionalization of a C-H bond ortho to the iodine. This is followed by the ipso-coupling reaction at the original site of the iodine atom. This powerful strategy allows for the controlled and sequential introduction of two different functional groups in a single operation. For example, an ortho-C–H arylation could be followed by an ipso-alkylation. nih.govacs.orgacs.org

The directing capabilities of the existing ester and acetoxy groups, along with the steric environment, would influence the regioselectivity of such C-H functionalization reactions. While ortho-functionalization relative to the iodine is common in Catellani chemistry, other methodologies targeting remote C-H bonds, such as para-selective functionalization, have also been developed for iodoarenes, further expanding the synthetic possibilities. rsc.orgnih.govuva.es

Advanced Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Analysis: Chemical Shift Assignments and Spin-Spin Coupling Analysis

Proton (¹H) NMR spectroscopy is the most common NMR technique used to identify the hydrogen framework of an organic molecule. The spectrum of Ethyl 4-acetoxy-3-iodobenzoate is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethyl and acetoxy groups. The chemical shift of each proton is influenced by its local electronic environment, and spin-spin coupling between adjacent non-equivalent protons provides valuable connectivity information.

The aromatic region of the ¹H NMR spectrum will be particularly informative for confirming the substitution pattern of the benzene (B151609) ring. Three protons are attached to the aromatic ring, and their chemical shifts and coupling patterns will be dictated by the electron-withdrawing effects of the ester and iodo groups, and the electron-donating effect of the acetoxy group.

A detailed analysis of the expected ¹H NMR spectrum is presented in the table below:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~ 8.3-8.5 | d | ~ 2.0 |

| H-5 | ~ 7.2-7.4 | d | ~ 8.5 |

| H-6 | ~ 8.0-8.2 | dd | ~ 8.5, 2.0 |

| O-CH₂-CH₃ | ~ 4.3-4.5 | q | ~ 7.1 |

| O-CH₂-CH₃ | ~ 1.3-1.5 | t | ~ 7.1 |

| O-C(=O)-CH₃ | ~ 2.3-2.5 | s | - |

| Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions. |

¹³C NMR Spectroscopy: Carbon Backbone Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic) and its local chemical environment.

The expected chemical shifts for the carbon atoms of this compound are tabulated below:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (ester) | ~ 164-166 |

| C=O (acetoxy) | ~ 168-170 |

| C-1 | ~ 130-132 |

| C-2 | ~ 140-142 |

| C-3 | ~ 92-94 |

| C-4 | ~ 150-152 |

| C-5 | ~ 124-126 |

| C-6 | ~ 135-137 |

| O-CH₂-CH₃ | ~ 61-63 |

| O-CH₂-CH₃ | ~ 14-15 |

| O-C(=O)-CH₃ | ~ 20-22 |

| Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions. |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

While 1D NMR spectra provide fundamental structural information, 2D NMR techniques are invaluable for unambiguously assigning signals and establishing the complete connectivity of a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling correlations. For this compound, COSY would show correlations between the adjacent aromatic protons (H-5 and H-6) and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on the known proton assignments. For instance, the signal for the ethyl methylene protons would correlate with the signal for the ethyl methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for establishing the connectivity between different functional groups. For example, correlations would be expected between the aromatic proton H-2 and the ester carbonyl carbon, and between the acetoxy methyl protons and the acetoxy carbonyl carbon, as well as the aromatic carbon C-4.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. The theoretical exact mass of the molecular ion of this compound (C₁₁H₁₁IO₄) can be calculated based on the most abundant isotopes of its constituent elements.

| Ion | Calculated m/z |

| [M]⁺ | 333.9702 |

| [M+H]⁺ | 334.9780 |

| [M+Na]⁺ | 356.9599 |

| Note: The calculated m/z values are for the monoisotopic masses. |

Experimental HRMS data that closely matches these calculated values would provide strong evidence for the elemental composition of the synthesized compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, producing gas-phase ions. For this compound, ESI-MS would be expected to produce prominent signals corresponding to the protonated molecule [M+H]⁺ and adducts with solvent or salt ions, such as the sodium adduct [M+Na]⁺. The detection of these molecular ions at the expected m/z values confirms the molecular weight of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. In the context of this compound, GC-MS would be employed to assess its purity by separating it from any volatile impurities, starting materials, or byproducts from its synthesis.

The sample, upon injection into the gas chromatograph, is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its affinity for the column's stationary phase. It is expected that this compound, with a molecular weight of 334.11 g/mol , would have a specific retention time under defined chromatographic conditions.

Following separation by GC, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process generates a molecular ion peak ([M]⁺) and a series of fragment ions. The resulting mass spectrum is a unique fingerprint of the molecule. For this compound (C₁₁H₁₁IO₄), characteristic fragments would likely arise from the loss of the ethyl group (-CH₂CH₃), the ethoxy group (-OCH₂CH₃), the acetyl group (-COCH₃), and potentially the iodine atom. The precise fragmentation pattern would be instrumental in confirming the compound's structure.

Table 1: Projected GC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | 50 °C (2 min), ramp to 300 °C at 10 °C/min, hold for 10 min |

| Carrier Gas | Helium, 1 mL/min |

| MS Ion Source | Electron Ionization (EI), 70 eV |

| Mass Range | 40-500 m/z |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of the molecule's bonds.

For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to its key functional groups. The presence of two carbonyl groups (ester and acetate) would be a prominent feature. The C=O stretching vibration of the ethyl ester is typically found around 1720-1740 cm⁻¹, while the C=O stretch of the acetoxy group would appear at a slightly higher frequency, around 1760-1770 cm⁻¹. Additionally, C-O stretching vibrations for the ester and acetate groups would be visible in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range, and aromatic C-H stretching would be observed just above 3000 cm⁻¹. The C-I bond vibration is expected at lower wavenumbers, typically below 600 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Acetoxy C=O | Stretch | 1760 - 1770 |

| Ester C=O | Stretch | 1720 - 1740 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O | Stretch | 1000 - 1300 |

High-Performance Chromatographic Separations

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, identification, and quantification of non-volatile compounds. It is particularly well-suited for assessing the purity of this compound and for separating it from related impurities in a reaction mixture.

A typical HPLC setup would utilize a reversed-phase column (e.g., C18) with a polar mobile phase, such as a mixture of acetonitrile and water or methanol (B129727) and water. The separation mechanism is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Due to its relatively nonpolar nature, this compound would be well-retained on a C18 column. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in the molecule will absorb UV light at a characteristic wavelength (likely around 254 nm). The purity of the sample can be determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

Table 3: Hypothetical HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 50% B to 100% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of a chemical reaction, identifying compounds, and determining the purity of a substance.

To monitor the synthesis of this compound, small aliquots of the reaction mixture would be spotted onto a TLC plate (e.g., silica gel). The plate is then developed in a suitable solvent system, typically a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. The separation is based on the principle of adsorption; more polar compounds will have a stronger affinity for the polar silica gel and will travel a shorter distance up the plate, resulting in a lower retention factor (Rf) value.

For this compound, its polarity, and thus its Rf value, would be intermediate between its starting materials and any potential nonpolar byproducts. By comparing the spots of the reaction mixture to those of the starting materials, the progress of the reaction can be visualized under UV light or by using a staining agent.

Table 4: Representative TLC System for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | 3:1 Hexanes:Ethyl Acetate |

| Visualization | UV lamp (254 nm) |

| Expected Rf | ~0.4 (This value is an estimate and would need experimental verification) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained as a single crystal of sufficient quality, this technique can provide unambiguous structural confirmation.

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Hexanes |

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modeling the properties and reactions of organic molecules. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a quantitative basis for its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the step-by-step mechanisms of chemical reactions. For Ethyl 4-acetoxy-3-iodobenzoate, which features an aryl iodide moiety, DFT is particularly valuable for studying its participation in reactions like palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira). These reactions typically proceed through a catalytic cycle involving several key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

DFT calculations can map the entire energy profile of such a reaction. This involves optimizing the geometries of reactants, intermediates, and products, and crucially, locating the transition state structures that connect them. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. nih.gov

Studies on similar substituted iodobenzenes have shown that the first step, the oxidative addition of the carbon-iodine bond to a palladium(0) complex, is often rate-determining. researchgate.net DFT calculations on a range of 4-substituted iodobenzenes have demonstrated that the reaction free energy of this step correlates linearly with the Hammett constants of the substituents. researchgate.netscispace.com Electron-withdrawing groups, such as the ethyl ester group on the target molecule, are generally found to make the oxidative addition more exergonic. researchgate.netscispace.com The acetoxy group's electronic influence would also be a critical factor in these calculations. By modeling the transition state, researchers can visualize the bond-breaking and bond-forming processes and understand how the molecule's substituents stabilize or destabilize this critical geometry.

| Reaction Step | Model System | Calculated Parameter | Illustrative Value (kcal/mol) | Reference Insight |

|---|---|---|---|---|

| Oxidative Addition | Ar-I + Pd(PMe₃)₂ | Activation Free Energy (ΔG‡) | ~5-15 | Often proceeds with a low or non-existent barrier for iodobenzenes. researchgate.netscispace.com |

| Transmetalation | Ar-Pd(II)-I + R-B(OH)₂ | Activation Free Energy (ΔG‡) | ~15-25 | Can be the rate-determining step depending on conditions and reactants. nih.gov |

| Reductive Elimination | Ar-Pd(II)-R | Activation Free Energy (ΔG‡) | ~5-10 | Typically a facile, exothermic step that regenerates the catalyst. nih.gov |

This table presents illustrative energy values for key steps in a palladium-catalyzed cross-coupling reaction, based on DFT studies of analogous aryl iodide systems.

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. A full understanding of the molecule's properties requires characterizing these different conformers and their relative energies. The key rotatable bonds in this compound are the C-O bonds of the ester and acetoxy groups.

Computational chemists perform a conformer analysis by systematically rotating these bonds and calculating the energy of the resulting structure at each step using quantum mechanical methods like DFT. This process maps out the potential energy surface, revealing the low-energy minima that correspond to stable conformers and the energy barriers that separate them. Theoretical calculations on other complex organic molecules have demonstrated the power of this approach to identify preferred conformations that may influence biological activity or reaction selectivity. The results can show, for instance, the preferred orientation of the ethyl and acetyl groups relative to the benzene (B151609) ring.

| Conformer | Dihedral Angle (C-C-O-C) of Ester Group | Dihedral Angle (C-C-O-C) of Acetoxy Group | Relative Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum | ~180° (anti-periplanar) | ~0° (syn-periplanar) | 0.00 |

| Local Minimum 1 | ~0° (syn-periplanar) | ~0° (syn-periplanar) | +1.5 |

| Local Minimum 2 | ~180° (anti-periplanar) | ~180° (anti-periplanar) | +2.8 |

| Transition State | ~90° (syn-clinal) | ~0° (syn-periplanar) | +5.0 |

This table provides a hypothetical energetic landscape for this compound, illustrating how DFT calculations can quantify the energy differences between various spatial arrangements.

Molecular Dynamics Simulations for Conformational and Interaction Studies

While quantum calculations are excellent for static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation models the movements of atoms in a molecule by solving Newton's equations of motion. This provides a "movie" of the molecule's behavior, capturing its vibrations, rotations, and translations.

For this compound, MD simulations would typically be performed with the molecule surrounded by explicit solvent molecules (e.g., water, ethanol (B145695), or THF) to mimic solution-phase conditions. Such simulations can reveal:

Conformational Dynamics: How the molecule transitions between different stable conformations in solution and the timescales of these changes.

Solvation Structure: The arrangement of solvent molecules around the solute, identifying preferential interactions like hydrogen bonding to the ester or acetoxy carbonyl groups.

Intermolecular Interactions: How the molecule interacts with other reagents in a reaction mixture, providing insight into pre-reaction complex formation.

Studies on other aromatic esters in solution have used MD simulations to investigate preferential solvation by co-solvents and the effect of hydrophobic cosolutes on reaction rates, demonstrating the utility of this method for understanding reaction environments. researchgate.netuj.ac.za

Elucidation of Structure-Reactivity Relationships

Computational chemistry is a powerful tool for explaining and predicting how a molecule's structure dictates its chemical reactivity. For this compound, the key structural features influencing its reactivity are the three substituents on the benzene ring: the iodine atom, the acetoxy group, and the ethyl carboxylate group.

DFT calculations can quantify the electronic effect of each substituent. The ethyl ester group is a meta-director and a moderate electron-withdrawing group, while the acetoxy group is an ortho-, para-director and an activating group through resonance, though its carbonyl component is withdrawing. The iodine atom is deactivating but also an ortho-, para-director.

Computational studies on substituted aryl halides in palladium-catalyzed reactions have established clear structure-reactivity relationships. researchgate.netscispace.com For example, the rate of oxidative addition is highly sensitive to the electronic properties of the aryl halide. DFT calculations can compute properties like the electrostatic potential on the carbon atom bonded to the iodine, or the energy of the Lowest Unoccupied Molecular Orbital (LUMO), to rationalize reactivity trends. For this compound, calculations would likely show that the combined electron-withdrawing character of the substituents enhances its reactivity as an electrophile in cross-coupling reactions compared to iodobenzene (B50100). scispace.com

Computational Prediction of Synthetic Pathways and Reaction Outcomes

A major goal of computational chemistry is to predict the outcome of a reaction before it is run in the lab. This can be achieved through two main approaches.

A second, more recent approach involves the use of machine learning and artificial intelligence. nih.govacs.org In this method, algorithms are trained on vast databases of known chemical reactions. arxiv.org Given a set of reactants, such as this compound and a coupling partner, the trained model can predict the most likely product(s). acs.orgresearchgate.net These models learn complex chemical patterns from the data, including how different functional groups and reaction conditions influence the outcome. nih.gov While less explanatory than mechanistic DFT studies, this data-driven approach is becoming an increasingly powerful tool for rapid reaction prediction and synthesis planning.

This compound: A Versatile Building Block in Complex Synthesis and Materials Science

This compound is a strategically functionalized aromatic compound that serves as a valuable intermediate in the synthesis of elaborate organic molecules. Its utility stems from the orthogonal reactivity of its three distinct functional groups: an iodo substituent, an acetoxy group, and an ethyl ester. This trifunctional nature allows for a programmed, stepwise modification of the benzene core, making it an ideal scaffold for constructing diverse and complex molecular architectures for applications ranging from pharmaceuticals and agrochemicals to advanced functional materials.

Q & A

Basic Questions

Q. What synthetic routes are recommended for Ethyl 4-acetoxy-3-iodobenzoate, and how can reaction conditions be optimized for yield?

- Methodology :

- Step 1 : Start with ethyl 4-hydroxybenzoate. Introduce iodine at the 3-position via electrophilic iodination using I₂ and HNO₃ in acetic acid .

- Step 2 : Protect the 4-hydroxy group by acetylation (acetic anhydride, pyridine) to form the acetoxy group.

- Optimization : Use polar aprotic solvents (e.g., DMF) for better iodine activation. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3). Yield improvements (>75%) are achievable at 60–80°C with excess iodine .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : Expect aromatic protons at δ 7.8–8.2 ppm (doublet for H-5 and H-6 due to iodine's deshielding effect). The acetoxy group shows a singlet at δ 2.3 ppm (CH₃COO), and the ethyl ester appears as a quartet (δ 4.3 ppm, CH₂) and triplet (δ 1.3 ppm, CH₃) .

- ¹³C NMR : Carbonyl carbons (ester: ~167 ppm; acetoxy: ~170 ppm) and aromatic carbons (C-I at ~95 ppm) .

- IR : Strong C=O stretches at ~1740 cm⁻¹ (ester) and ~1765 cm⁻¹ (acetate) .

Q. What purification methods are effective for isolating this compound?

- Column Chromatography : Use silica gel with gradient elution (hexane to ethyl acetate).

- Recrystallization : Ethanol-water mixtures (1:1) yield crystals with >95% purity. Monitor melting point (~110–112°C, extrapolated from structurally similar esters ).

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Protect from light (iodine is photosensitive) in amber vials at –20°C under inert gas (N₂ or Ar).

- Safety : Use fume hoods; iodine volatility requires respiratory protection. Refer to REACH hazard classifications for benzoate esters (e.g., skin/eye irritation risks) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data in cross-coupling reactions involving this compound?

- Validation Steps :

- Compare DFT-calculated activation energies with experimental kinetic data (e.g., Suzuki-Miyaura coupling rates).

- Adjust solvent parameters (dielectric constant, polarity) in simulations to match reaction conditions .

- Case Study : If Pd-catalyzed coupling underperforms computationally predicted yields, evaluate catalyst poisoning by acetate groups via XPS or NMR titration .

Q. How can single-crystal X-ray diffraction determine the molecular conformation of this compound, and what challenges arise from the iodine atom?

- Procedure :

- Grow crystals via slow evaporation in ethanol.

- Use SHELXL for refinement; heavy atom (I) methods improve phase determination .

- Challenges :

- Iodine’s high electron density causes absorption errors. Mitigate with multi-scan corrections (SADABS) and low-temperature data collection (100 K) .

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution at the iodine site in this compound?

- Experimental Design :

- Perform kinetic isotope effects (KIE) studies using deuterated analogs.

- Use Hammett plots to correlate substituent effects (acetoxy vs. methoxy) on reaction rates .

- Data Interpretation : A negative ρ value in Hammett analysis indicates electrophilic assistance, suggesting an SNAr mechanism .

Q. How can researchers analyze degradation products of this compound under basic hydrolysis?

- Methodology :

- Use LC-MS (ESI+) to identify intermediates. Expected products: 4-acetoxy-3-iodobenzoic acid (m/z 306) and ethanol.

- Quantify hydrolysis rates via pH-stat titration (0.1 M NaOH, 25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.